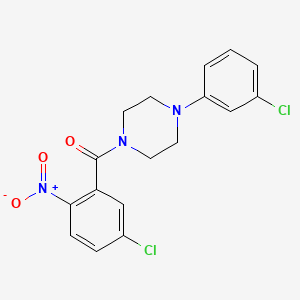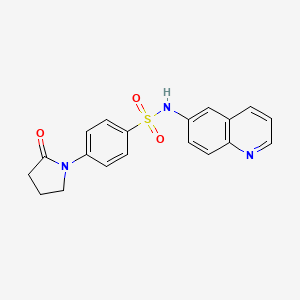![molecular formula C21H27N3O2 B6101944 2-{4-(1H-indol-2-ylmethyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6101944.png)
2-{4-(1H-indol-2-ylmethyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-(1H-indol-2-ylmethyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol, also known as MK-212, is a synthetic compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, psychiatry, and pharmacology.
Mécanisme D'action
The mechanism of action of 2-{4-(1H-indol-2-ylmethyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol is not fully understood, but it is believed to act as a partial agonist at the dopamine D2 receptor. It has also been shown to enhance the release of dopamine in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to enhance the release of dopamine in the brain, which may contribute to its therapeutic effects. It has also been shown to increase locomotor activity in animals, which is consistent with its partial agonist activity at the dopamine D2 receptor. In addition, it has been shown to have anxiolytic and antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-{4-(1H-indol-2-ylmethyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol in lab experiments is that it is a well-characterized compound with known pharmacological properties. This makes it a useful tool compound for studying the role of dopamine in the brain. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret some experimental results.
Orientations Futures
For research include investigating its potential use in the treatment of depression and anxiety disorders and as a tool compound for studying the role of dopamine in the brain.
Méthodes De Synthèse
2-{4-(1H-indol-2-ylmethyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 1-(5-methyl-2-furyl)methanol with 1-(2-chloroethyl)piperazine, followed by the reaction with 1-(2-indolylmethyl)imidazole. The final product is obtained by reduction of the imidazole moiety with sodium borohydride.
Applications De Recherche Scientifique
2-{4-(1H-indol-2-ylmethyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol has been extensively studied for its potential therapeutic applications in various fields. In neuroscience, it has been shown to enhance the release of dopamine in the brain, which may have implications for the treatment of Parkinson's disease. In psychiatry, it has been studied for its potential use in the treatment of depression and anxiety disorders. In pharmacology, it has been investigated for its potential use as a tool compound to study the role of dopamine in the brain.
Propriétés
IUPAC Name |
2-[4-(1H-indol-2-ylmethyl)-1-[(5-methylfuran-2-yl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-16-6-7-20(26-16)15-24-10-9-23(14-19(24)8-11-25)13-18-12-17-4-2-3-5-21(17)22-18/h2-7,12,19,22,25H,8-11,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZOZOIWUYDCJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCN(CC2CCO)CC3=CC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-N-{[(5-methyl-1H-pyrazol-3-yl)amino]carbonyl}benzamide](/img/structure/B6101863.png)
![3-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B6101865.png)

![4-(3-fluorobenzyl)-3-{2-[4-(3-fluorophenoxy)-1-piperidinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B6101882.png)

![N-[4-(benzoylamino)phenyl]-2,4-dichlorobenzamide](/img/structure/B6101913.png)
![3-[(tert-butylamino)methyl]-3-hydroxy-1-(4-isopropylbenzyl)-2-piperidinone](/img/structure/B6101922.png)
![N-[1-methyl-2-oxo-2-(3-[1,2,4]triazolo[4,3-a]pyridin-3-yl-1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B6101923.png)
![2-{[(3,5-dichlorophenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6101926.png)
![N-{[1-(3,4-difluorobenzoyl)-3-piperidinyl]methyl}-1-naphthamide](/img/structure/B6101928.png)
![2-methyl-4-(1-piperidinyl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B6101930.png)
![N-[({4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}amino)carbonyl]-3-methoxybenzamide](/img/structure/B6101936.png)
![2-chloro-N-{2-[(2-isopropylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B6101945.png)
![N-{2-[4-(hydroxymethyl)-1-piperidinyl]-5,6,7,8-tetrahydro-5-quinazolinyl}-3-(methylthio)propanamide](/img/structure/B6101956.png)